molecular formula C7H9NS B1451860 2-(Thiophen-3-yl)cyclopropan-1-amine CAS No. 1039984-46-7

2-(Thiophen-3-yl)cyclopropan-1-amine

Cat. No. B1451860
CAS RN: 1039984-46-7
M. Wt: 139.22 g/mol
InChI Key: LMXUPPWQKXDJNR-UHFFFAOYSA-N
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Description

“2-(Thiophen-3-yl)cyclopropan-1-amine” is a chemical compound with the molecular formula C7H9NS . It is also known as “rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride” with a molecular weight of 175.68 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “2-(Thiophen-3-yl)cyclopropan-1-amine”, can be achieved through various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

The molecular structure of “2-(Thiophen-3-yl)cyclopropan-1-amine” consists of a cyclopropane ring attached to a thiophene ring via a single bond, and an amine group attached to the cyclopropane ring .


Physical And Chemical Properties Analysis

“2-(Thiophen-3-yl)cyclopropan-1-amine” is a powder at room temperature . It has a molecular weight of 139.22 and a molecular formula of C7H9NS .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, including compounds like 2-(Thiophen-3-yl)cyclopropan-1-amine, have been studied for their potential anticancer properties . The thiophene moiety is a common feature in many pharmacologically active compounds due to its ability to interact with various biological targets. Research has focused on synthesizing novel thiophene derivatives that can act as effective anticancer agents by inhibiting tumor growth or inducing apoptosis in cancer cells.

Material Science: Organic Semiconductors

In the field of material science, thiophene-based compounds are utilized for the advancement of organic semiconductors . These semiconductors are used in the fabrication of devices like organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The electron-rich nature of the thiophene ring makes it an excellent choice for creating materials that require good charge transport properties.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are integral in the development of OFETs due to their high charge carrier mobility . The incorporation of the thiophene ring into the molecular structure of OFET materials can enhance the performance of these transistors, which are crucial components in flexible electronics and advanced display technologies.

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, thiophene-based compounds contribute to the creation of efficient and stable light-emitting materials . These materials are essential for producing high-quality displays with excellent color purity and brightness. The research in this area aims to develop new thiophene derivatives that can emit light across the visible spectrum with high efficiency.

Corrosion Inhibitors

Thiophene compounds are also explored as corrosion inhibitors in industrial applications . Their ability to form protective layers on metal surfaces makes them valuable in preventing corrosion, which is a significant concern in various industries, including construction and metal processing.

Pharmacological Properties: Neurotransmitter Activity

Some thiophene analogs are investigated for their potential role as neurotransmitter activity modulators . These compounds may influence the reuptake or release of neurotransmitters like norepinephrine and dopamine, which are critical for brain function and could be relevant in treating neurological disorders.

Safety And Hazards

The safety information for “2-(Thiophen-3-yl)cyclopropan-1-amine” indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 .

Future Directions

Thiophene-based analogs, such as “2-(Thiophen-3-yl)cyclopropan-1-amine”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in this field may involve the development of new synthesis methods and the exploration of their biological activities.

properties

IUPAC Name

2-thiophen-3-ylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c8-7-3-6(7)5-1-2-9-4-5/h1-2,4,6-7H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXUPPWQKXDJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-3-yl)cyclopropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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